molecular formula C10H10F2O4 B3000489 5-(Difluoromethyl)-2,3-dimethoxybenzoic acid CAS No. 1782491-87-5

5-(Difluoromethyl)-2,3-dimethoxybenzoic acid

Cat. No.: B3000489
CAS No.: 1782491-87-5
M. Wt: 232.183
InChI Key: URZKPPBGJUBTSB-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2,3-dimethoxybenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoromethyl (-CF₂H) group at the 5-position and methoxy (-OCH₃) groups at the 2- and 3-positions of the aromatic ring. The difluoromethyl moiety enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making this compound of interest in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

5-(difluoromethyl)-2,3-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-7-4-5(9(11)12)3-6(10(13)14)8(7)16-2/h3-4,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZKPPBGJUBTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include other dimethoxybenzoic acids and fluorinated benzoic acid derivatives. Key comparisons are summarized below:

Compound Substituents Key Properties/Applications Reference
5-(Difluoromethyl)-2,3-dimethoxybenzoic acid 5-CF₂H, 2,3-OCH₃ Enhanced lipophilicity; potential enzyme inhibition due to fluorine effects.
2,3-Dimethoxybenzoic acid 2,3-OCH₃ Low solubility in cold water; used as a ligand in metal complexes (e.g., Cu(II)) .
3,5-Dimethoxybenzoic acid 3,5-OCH₃ Allelopathic agent in plants (EC₅₀: <100 µg/mL for Brassica campestris inhibition) .
5-(Chlorosulfonyl)-2,3-dimethoxybenzoic acid 5-SO₂Cl, 2,3-OCH₃ Electrophilic intermediate for nucleophilic substitutions; used in agrochemical synthesis .
5-Bromo-2,4-difluorobenzoic acid 5-Br, 2,4-F Agrochemical intermediate; high-purity synthesis (93–99%) via bromination .

Biological Activity

5-(Difluoromethyl)-2,3-dimethoxybenzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H10F2O4
  • Molecular Weight : 236.18 g/mol
  • CAS Number : 1782491-87-5

The presence of difluoromethyl and methoxy groups contributes to its unique chemical properties, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.

In Vitro Studies

Several studies have evaluated the compound's efficacy in vitro:

  • Tyrosinase Inhibition : A study demonstrated that analogs of this compound effectively inhibited tyrosinase activity, a key enzyme in melanin production. The inhibition was concentration-dependent, with significant effects observed at concentrations as low as 10 µM. This suggests potential applications in treating hyperpigmentation disorders .
  • Antioxidant Activity : The compound exhibited strong antioxidant properties, scavenging free radicals effectively in various assays. For instance, it showed comparable efficacy to vitamin C in DPPH radical scavenging assays .

In Vivo Studies

Limited in vivo studies have been conducted to assess the therapeutic effects of this compound:

  • Anti-inflammatory Effects : Preliminary animal studies indicated that the compound may reduce inflammation markers in models of acute inflammation, suggesting potential use in inflammatory conditions .

Cytotoxicity

Cytotoxicity assessments revealed that while some analogs exhibited significant cytotoxic effects at higher concentrations (≥20 µM), others remained non-toxic at lower concentrations (≤10 µM). This differential toxicity highlights the need for careful evaluation in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameTyrosinase Inhibition (IC50)Antioxidant Activity (DPPH Scavenging %)
This compound10 µMComparable to Vitamin C
Kojic Acid6 µMHigh
Other Dimethoxybenzoic Acid DerivativesVariableVariable

This table illustrates that while this compound shows promising biological activities, it must be compared against established compounds like kojic acid for context.

Case Studies and Research Findings

  • Study on Melanin Production : A recent study highlighted the compound's ability to inhibit melanin production through tyrosinase inhibition. This effect was particularly pronounced in B16F10 murine melanoma cells, where the compound reduced melanin content significantly compared to controls .
  • Antioxidant Efficacy : Another research effort focused on evaluating the antioxidant capacity of this compound alongside other analogs. The results indicated that it could effectively scavenge free radicals and reduce oxidative stress markers in cellular models .

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